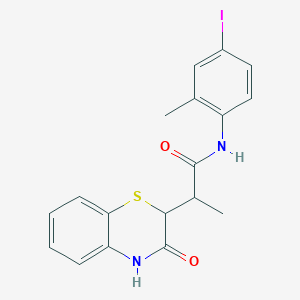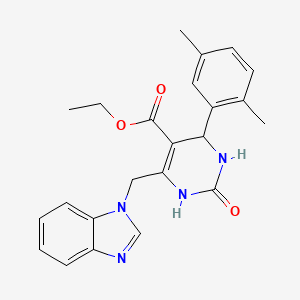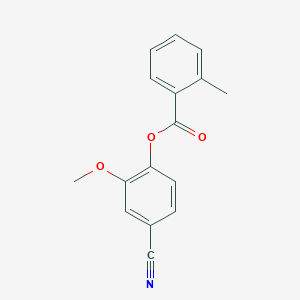![molecular formula C19H22Cl2N2O4S2 B4193797 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine](/img/structure/B4193797.png)
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine
Descripción general
Descripción
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine, also known as DCB-3503, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCB-3503 belongs to the class of sulfonamide compounds, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This compound has also been found to modulate the activity of ion channels, which play a crucial role in neuronal signaling.
Biochemical and Physiological Effects:
This compound has been found to possess potent anti-inflammatory and analgesic properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to reduce pain and fever in animal models. Additionally, this compound has been found to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been found to possess low toxicity, making it a safe compound to work with. However, the exact mechanism of action of this compound is not fully understood, which limits its potential applications.
Direcciones Futuras
1. Further studies are needed to elucidate the exact mechanism of action of 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine.
2. This compound has shown promising results in animal models of neurodegenerative diseases. Further studies are needed to determine its potential use in humans.
3. This compound has been found to possess anti-inflammatory properties. Further studies are needed to determine its potential use in the treatment of inflammatory diseases.
4. This compound has been found to modulate the activity of ion channels. Further studies are needed to determine its potential use in the treatment of ion channel-related diseases.
5. This compound has been found to possess low toxicity. Further studies are needed to determine its safety profile in humans.
Aplicaciones Científicas De Investigación
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has been studied for its potential therapeutic applications in various disease conditions. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1,4-bis[(2-chlorophenyl)methylsulfonyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S2/c1-15-12-22(28(24,25)13-16-6-2-4-8-18(16)20)10-11-23(15)29(26,27)14-17-7-3-5-9-19(17)21/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKDXGUNLOCXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)CC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-phenylfuro[3,2-d]isothiazole](/img/structure/B4193719.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-iodophenyl)propanamide](/img/structure/B4193727.png)
![N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B4193740.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4193746.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4193748.png)


![N-1,3-benzodioxol-5-yl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193788.png)
![3-chloro-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B4193789.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4193813.png)
![[4-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4193819.png)

